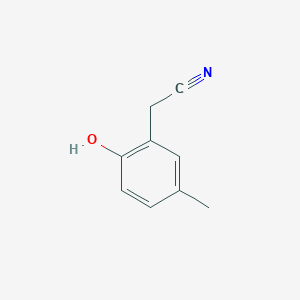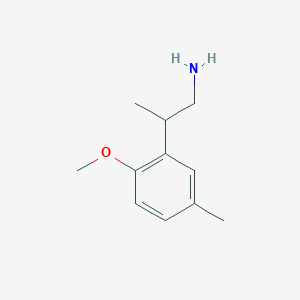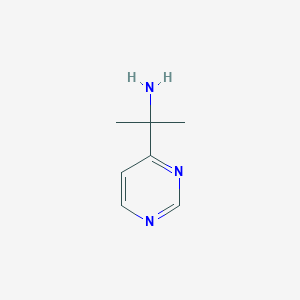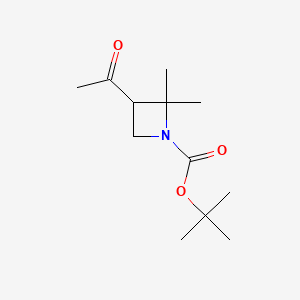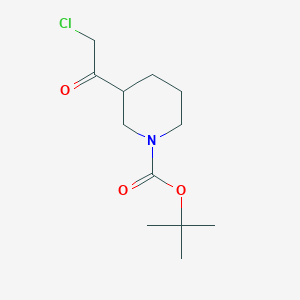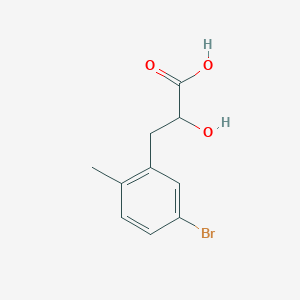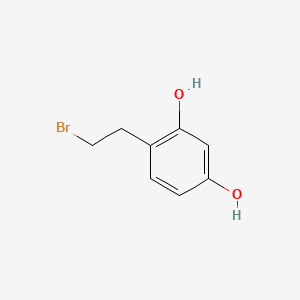![molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
2-(2-Bromopropyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopropyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromopropyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2-bromopropane under specific conditions. One common method includes:
Electrophilic Substitution: The reaction starts with the electrophilic substitution of benzo[d]thiazole with 2-bromopropane in the presence of a suitable catalyst, such as aluminum chloride or iron(III) chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of benzo[d]thiazole and 2-bromopropane to remove impurities.
Reaction Setup: Using industrial reactors with precise temperature and pressure control to optimize yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromopropyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-propylbenzo[d]thiazole.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopropyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopropyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromopropyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(2-Chloropropyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodopropyl)benzo[d]thiazole:
2-(2-Methylpropyl)benzo[d]thiazole: Lacks a halogen atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H10BrNS |
|---|---|
Molekulargewicht |
256.16 g/mol |
IUPAC-Name |
2-(2-bromopropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
HSWCBKVNKVVMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NC2=CC=CC=C2S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


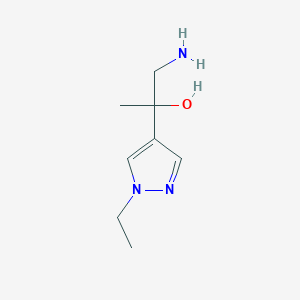
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
